Cbr1-IN-5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cbr1-IN-5 is a compound known for its inhibitory effects on carbonyl reductase 1 (CBR1), an enzyme that plays a significant role in the reduction of carbonyl compounds. This enzyme is involved in various cellular processes, including carcinogenesis, apoptosis, signal transduction, and drug resistance .

Preparation Methods

The preparation of Cbr1-IN-5 involves a series of synthetic routes and reaction conditions. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80, and finally mixing with double-distilled water (ddH2O) to achieve the desired formulation

Chemical Reactions Analysis

Cbr1-IN-5 undergoes various chemical reactions, primarily focusing on its interaction with carbonyl compounds. The compound is involved in reduction reactions, where it inhibits the activity of CBR1, preventing the reduction of substrates such as quinones, prostaglandins, and xenobiotics . Common reagents used in these reactions include NADPH, which acts as a cofactor for the reduction process. The major products formed from these reactions are typically the non-reduced forms of the substrates, maintaining their carbonyl functional groups.

Scientific Research Applications

Cbr1-IN-5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of carbonyl reductase 1 and its effects on various substrates. In biology and medicine, this compound is utilized to investigate the role of CBR1 in cellular processes such as carcinogenesis, apoptosis, and drug resistance . It has shown potential in enhancing the efficacy of radiotherapy for head and neck squamous cell carcinoma by increasing the sensitivity of cancer cells to ionizing radiation . Additionally, this compound is used in the development of transgenic mice models to study the overexpression of CBR1 and its effects on protein expression patterns and myocardial contraction .

Mechanism of Action

The mechanism of action of Cbr1-IN-5 involves the inhibition of carbonyl reductase 1. By binding to the active site of the enzyme, this compound prevents the reduction of carbonyl compounds, thereby maintaining their reactive forms. This inhibition leads to an accumulation of reactive oxygen species (ROS) and DNA damage in cancer cells, enhancing their sensitivity to radiotherapy . The molecular targets of this compound include the active site residues of CBR1, which are crucial for its catalytic activity.

Comparison with Similar Compounds

Cbr1-IN-5 can be compared with other inhibitors of carbonyl reductase 1, such as CBR3 inhibitors. While both CBR1 and CBR3 belong to the short-chain dehydrogenases/reductases family and share high sequence homology, they exhibit different substrate specificities and physiological roles . CBR3 has a narrower substrate specificity and acts on compounds such as orthoquinones and the anticancer drug oracin . The uniqueness of this compound lies in its specific inhibition of CBR1, making it a valuable tool for studying the enzyme’s role in various cellular processes and its potential therapeutic applications.

Similar Compounds

- CBR3 inhibitors

- Oracin

- Prostaglandin 9-keto reductase inhibitors

Properties

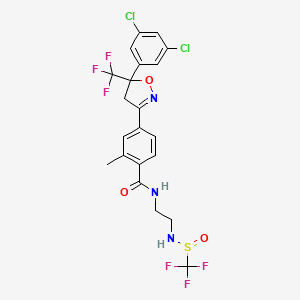

Molecular Formula |

C17H13ClN2O3 |

|---|---|

Molecular Weight |

328.7 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-8-hydroxy-2-iminochromene-3-carboxamide |

InChI |

InChI=1S/C17H13ClN2O3/c18-13-6-2-1-4-11(13)9-20-17(22)12-8-10-5-3-7-14(21)15(10)23-16(12)19/h1-8,19,21H,9H2,(H,20,22) |

InChI Key |

MTUVBFSMPMYPHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B15135350.png)

![Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate](/img/structure/B15135372.png)

![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7Z,9S,11Z,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B15135402.png)